molecular formula C11H15N7O5.ClH B1148892 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride CAS No. 130052-31-2

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride

Cat. No.: B1148892
CAS No.: 130052-31-2
M. Wt: 361.744
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside analog characterized by a modified ribose moiety (3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl) linked to a hydroxyguanidine group at the purine N6 position. The hydrochloride salt enhances its solubility, making it suitable for pharmacological and biochemical studies. Structurally, the molecule combines features of nucleosides (e.g., adenosine) with a reactive hydroxyguanidine moiety, which may confer nitric oxide (NO)-donating properties or modulate enzyme interactions.

Properties

IUPAC Name

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7O5.ClH/c12-11(13)18(22)9-5-8(14-2-15-9)17(3-16-5)10-7(21)6(20)4(1-19)23-10;/h2-4,6-7,10,19-22H,1H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWZIZZGPBZNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)N(C(=N)N)O)N=CN2C3C(C(C(O3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669543
Record name N-Carbamimidoyl-N-hydroxy-9-pentofuranosyl-9H-purin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130052-31-2
Record name N-Carbamimidoyl-N-hydroxy-9-pentofuranosyl-9H-purin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Sugar Moiety: The sugar moiety, typically a ribose derivative, is attached to the purine base through glycosidic bond formation.

    Introduction of the Hydroxyguanidine Group: The hydroxyguanidine group is introduced through a reaction with hydroxylamine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in polar solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted nucleosides.

Scientific Research Applications

Pharmacological Applications

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly xanthine oxidase. Research indicates that hydroxyguanidines can exhibit reducing activity on xanthine oxidase, which is significant in the context of oxidative stress and related diseases. The study by Dambrova et al. highlights that compounds similar to 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine can reduce the production of reactive oxygen species by inhibiting this enzyme, thus potentially offering therapeutic benefits for conditions like gout and hyperuricemia .

2. Gene Expression Regulation

Recent studies have demonstrated that guanidine derivatives can trigger gene expression through riboswitch mechanisms in bacteria. Specifically, the addition of guanidine has been shown to activate ykkC motif RNAs, which regulate gene expression in response to guanidine levels. This suggests that 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine; hydrochloride could be utilized to study gene regulation pathways and their implications in microbial metabolism .

Case Studies

Study FocusFindingsImplications
Enzyme InhibitionHydroxyguanidines reduced xanthine oxidase activity and reactive oxygen species production .Potential treatment for oxidative stress-related diseases.
Gene RegulationGuanidine triggers ykkC motif RNA activation in bacteria .Insights into microbial gene expression control mechanisms.
Anticancer ActivityPyridazinone-based guanidines showed antiproliferative effects on cancer cell lines .Development of new anticancer therapies based on guanidine derivatives.

Mechanism of Action

The mechanism of action of 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Applications
Target Compound Purine nucleoside Hydroxyguanidine, ribose derivative Antiviral/NO modulation
[(2R,3S,4R,5R)-...]methyl phosphate () Purine nucleoside Phosphorylated methyl, methylthio Nucleotide metabolism
Compound () Dihydropyrimidine Triazole, dioctanoate Enzyme inhibition
Cyanidin-3-O-glucoside chloride () Flavonoid glycoside Anthocyanidin, glucose Antioxidant
Oxycodone HCl () Opioid Epoxy, methylmorphinan Analgesic

Biological Activity

The compound 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine; hydrochloride is a derivative of guanidine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a purine base and a hydroxymethyl-substituted oxolane. Its chemical formula and structural features contribute to its biological activity, particularly in modulating nitric oxide synthase (NOS) pathways.

1. Nitric Oxide Synthase Inhibition

Research indicates that derivatives of guanidine, particularly 1-amino-2-hydroxyguanidine, exhibit potent inhibition of inducible nitric oxide synthase (iNOS). This inhibition is crucial in conditions such as endotoxic shock, where excessive nitric oxide production can lead to multiple organ dysfunction. Studies demonstrate that treatment with 1-amino-2-hydroxyguanidine significantly reduces iNOS activity in various tissues, including the liver and lungs, thereby alleviating metabolic acidosis and organ dysfunction caused by endotoxemia .

2. Anticancer Activity

Recent studies have highlighted the anticancer properties of guanidine derivatives. For instance, compounds structurally similar to the target compound have shown significant in vitro anticancer activity against various cancer cell lines, with growth inhibition concentrations (GI50) in the low micromolar range (1.62 - 1.86 μM). These findings suggest that modifications in the guanidine structure can enhance anticancer efficacy .

The biological activity of this compound is largely attributed to its ability to interact with NOS enzymes. The oxidation of guanidines to nitric oxide (NO) by iNOS plays a pivotal role in various physiological and pathological processes. The presence of N-hydroxyguanidines enhances this interaction, potentially leading to increased NO production under certain conditions .

Case Study 1: Endotoxic Shock Model

In a controlled study involving rats subjected to lipopolysaccharide (LPS) infusion to induce endotoxic shock, treatment with 1-amino-2-hydroxyguanidine resulted in:

  • Reduction in serum nitrite levels : From 11.0 ± 0.8 pM to 6.5 ± 0.7 pM (P < 0.05).
  • Decreased iNOS activity : Significant reductions were observed in lung and liver homogenates from treated animals.
  • Improvement in metabolic parameters : Attenuation of metabolic acidosis was noted, indicating protective effects on organ function .

Case Study 2: Anticancer Efficacy

A series of guanidine derivatives were evaluated for their anticancer properties at the National Cancer Institute:

  • Compounds demonstrated a broad spectrum of activity against tested cancer cell lines.
  • The most potent compounds exhibited GI50 values ranging from 1.62 μM to 1.86 μM, indicating their potential as therapeutic agents against malignancies .

Data Summary

Activity Effect Reference
iNOS InhibitionReduced nitrite levels; improved organ function
Anticancer ActivityGI50 values between 1.62 - 1.86 μM
MechanismEnhanced NO production via N-hydroxyguanidines

Q & A

Basic Research: What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:
To confirm the structure, use a combination of:

  • Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals for the oxolane (tetrahydrofuran) ring, purine base, and hydroxyguanidine moieties. Compare chemical shifts with known nucleoside analogs (e.g., inosine derivatives) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity and retention time against synthesized standards. Use a C18 column with a mobile phase of water:acetonitrile (gradient elution) .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (positive ion mode) to detect the [M+H]⁺ or [M+Cl]⁻ adducts.

Advanced Research: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:
Discrepancies may arise from variations in cell permeability, metabolic activity, or off-target effects. Design experiments to:

Validate cell line authenticity: Use STR profiling to rule out cross-contamination.

Assess metabolic activation: Co-treat with nucleoside transport inhibitors (e.g., dipyridamole) to evaluate uptake dependency .

Dose-response profiling: Test a wider concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ shifts due to cell-specific efflux pumps.

Compare with structural analogs: Use guanidine or inosine derivatives as controls to isolate the hydroxyguanidine moiety’s role .

Basic Research: What safety protocols are critical when handling this compound?

Methodological Answer:
Based on analogous hydrochlorides:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential carcinogenicity warnings .
  • Ventilation: Use a fume hood for weighing or solubilizing to prevent inhalation of fine particles.
  • Spill management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research: How can the nucleoside core’s stereochemistry be preserved during synthesis?

Methodological Answer:
The oxolane ring’s stereochemistry is prone to epimerization. Mitigate this by:

Protecting group strategy: Use acetyl or benzoyl groups to shield hydroxyls during coupling reactions.

Low-temperature conditions: Perform glycosylation at −20°C to minimize racemization .

Chiral chromatography: Purify intermediates using a CHIRALPAK® IA column to isolate the correct diastereomer .

Basic Research: What spectroscopic benchmarks exist for the hydroxyguanidine moiety?

Methodological Answer:
Key benchmarks include:

  • Infrared (IR) Spectroscopy: Look for N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
  • UV-Vis Spectroscopy: The purine base absorbs at 260–265 nm; hydroxyguanidine may introduce a shoulder near 280 nm due to conjugation .

Advanced Research: How to design in vivo studies to evaluate pharmacokinetics?

Methodological Answer:

Animal models: Use rodents to assess bioavailability. Administer via IV and oral routes to calculate F% (oral bioavailability).

Bioanalytical methods: Quantify plasma levels via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL.

Metabolite profiling: Identify N-dealkylation or glucuronidation products using liver microsomes .

Basic Research: How to validate the hydrochloride salt’s stoichiometry?

Methodological Answer:

  • Elemental Analysis: Compare experimental vs. theoretical Cl% (calculated from molecular formula).
  • Ion Chromatography: Quantify free chloride ions in aqueous solutions .
  • Titration: Use AgNO₃ titration to confirm chloride content (1:1 molar ratio) .

Advanced Research: What computational methods predict binding affinity to viral polymerases?

Methodological Answer:

Molecular docking: Use AutoDock Vina to model interactions with conserved active sites (e.g., SARS-CoV-2 RdRp).

MD simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with aspartic acid residues .

Free energy calculations: Apply MM-PBSA to estimate ΔG binding for lead optimization .

Basic Research: How to address solubility challenges in aqueous buffers?

Methodological Answer:

  • Co-solvents: Use DMSO (≤5% v/v) for stock solutions.
  • pH adjustment: Solubilize in PBS (pH 7.4) or citrate buffer (pH 4.0) to protonate/deprotonate the guanidine group .
  • Cyclodextrin complexation: Test hydroxypropyl-β-cyclodextrin (HPβCD) to enhance solubility via host-guest interactions .

Advanced Research: How to reconcile conflicting data on off-target kinase inhibition?

Methodological Answer:

Kinase profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity.

Crystallography: Solve co-crystal structures with kinases (e.g., PKA) to confirm binding poses.

Negative controls: Use a guanidine-free analog to isolate the hydroxyguanidine contribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.